molecular formula C10H16O3 B6230047 methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate CAS No. 2138285-69-3

methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate

Cat. No.: B6230047
CAS No.: 2138285-69-3
M. Wt: 184.2
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Description

. This compound features a cyclopentane ring substituted with an oxirane (epoxide) group and a methyl ester group, making it an interesting subject for synthetic and application-based studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and reduced ester derivatives.

    Substitution: Substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar in structure due to the presence of the oxirane ring and a cyclic system.

    Methyl 2-cyclopentanonecarboxylate: Shares the cyclopentane ring and ester group but lacks the oxirane ring.

Properties

CAS No.

2138285-69-3

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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